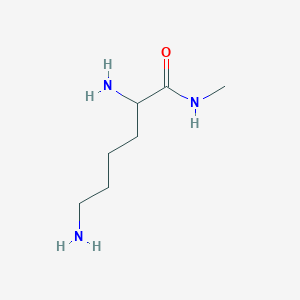

2,6-diamino-N-methylhexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17N3O |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,6-diamino-N-methylhexanamide |

InChI |

InChI=1S/C7H17N3O/c1-10-7(11)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3,(H,10,11) |

InChI Key |

PZVHMLQLXAUQGY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(CCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Diamino N Methylhexanamide

Retrosynthetic Analysis of the 2,6-Diamino-N-methylhexanamide Framework

A retrosynthetic analysis of this compound simplifies the complex structure into more readily available starting materials. The primary disconnection occurs at the N-methyl amide bond, which is the key functional group distinguishing this molecule. This bond can be retrosynthetically cleaved to yield two precursor synthons: a suitably protected lysine (B10760008) derivative and methylamine (B109427).

The lysine precursor must have its α-amino and ε-amino groups protected to prevent unwanted side reactions during the amide bond formation. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are suitable for this purpose. The carboxylic acid moiety of the protected lysine remains available for activation and subsequent coupling with methylamine. This leads to a straightforward synthetic strategy: protection of lysine's amino groups, followed by amide bond formation with methylamine, and a final deprotection step to yield the target compound. The synthesis of lysine derivatives is a well-established field, providing a solid foundation for this approach. nih.govwikipedia.orgnih.gov

Approaches to N-Methylated Amide Bond Formation

The formation of the N-methylated amide bond is the cornerstone of synthesizing this compound. Several methods exist, ranging from catalytic dehydrative condensation to the use of classical coupling reagents and reductive amination strategies.

Catalytic Dehydrative Condensation Strategies

These methods are advantageous as they often generate water as the only byproduct, aligning with the principles of green chemistry.

A notable catalytic method for synthesizing N-methyl secondary amides involves the use of diboronic acid anhydride (B1165640) (DBAA) as a catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.orgresearchgate.net This approach is particularly valuable because it utilizes a readily available and safer form of methylamine. rsc.org The DBAA catalyst, such as a biphenyl-based diboronic acid anhydride with a B-O-B skeleton, has proven to be highly effective for this transformation. acs.orgmdpi.com The reaction proceeds under mild conditions and demonstrates excellent chemoselectivity, which is crucial when working with multifunctional molecules like lysine derivatives. acs.org The catalytic cycle is believed to involve the activation of the carboxylic acid by the diboron (B99234) catalyst, facilitating the nucleophilic attack of methylamine. mdpi.comnih.gov

Table 1: Overview of DBAA-Catalyzed Amidation

| Catalyst | Amine Source | Key Features | Relevant Findings |

|---|---|---|---|

| Diboronic Acid Anhydride (DBAA) | Aqueous Methylamine | Catalytic, uses safe amine source, high yields. | First catalytic methodology for this specific transformation. rsc.org |

| Biphenyl-based DBAA | Various amines | Effective for hydroxy-directed amidations, low catalyst loading. | Applicable to gram-scale drug synthesis. acs.org |

Transition metal catalysis offers powerful tools for amide bond formation. Ruthenium(II) complexes, in particular, have been employed in innovative ways. One such method is the Ru(II)-catalyzed tandem transformation of aldoximes into N-methylated amides, using methanol (B129727) as the alkylating agent through a hydrogen borrowing approach. researchgate.net The mechanism involves the initial rearrangement of the aldoxime to a primary amide, catalyzed by the Ru(II) complex. researchgate.netacs.org This is followed by a reductive N-methylation of the newly formed amide, where methanol serves as the C1 source. researchgate.net

Alternatively, aldoximes can be selectively hydrogenated to primary amines using a homogeneous Ru-catalyst. rsc.orgrsc.org This primary amine could then be subjected to a separate N-methylation step. The high chemoselectivity of these Ru-catalyzed systems allows for the tolerance of other functional groups. rsc.orgnih.gov For the synthesis of this compound, a precursor containing an aldoxime could be converted directly to the N-methyl amide functionality.

These methods rely on stoichiometric activating agents to facilitate amide bond formation between a carboxylic acid and an amine.

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used coupling agent that activates a carboxylic acid by converting the hydroxyl group into a good leaving group. libretexts.orgorgoreview.comlibretexts.org The amine then attacks the activated carbonyl carbon, leading to the formation of the amide bond and dicyclohexylurea as a byproduct. libretexts.orgchemistrysteps.com This method is a staple in peptide synthesis and is directly applicable to coupling a protected lysine with methylamine. orgoreview.comumn.edu

CDI (N,N'-Carbonyldiimidazole): CDI is another effective coupling reagent that activates carboxylic acids by forming a highly reactive acylimidazole intermediate. youtube.comwikipedia.org This intermediate readily reacts with an amine to form the desired amide, releasing imidazole (B134444) and carbon dioxide as byproducts. youtube.comwikipedia.org CDI is considered a mild reagent and offers the advantage of clean byproducts. youtube.comresearchgate.net It has been successfully used for amidation reactions involving various amines, including in aqueous conditions. researchgate.netnih.gov

T3P (Propanephosphonic Acid Anhydride): T3P is a versatile and powerful coupling reagent known for its high efficiency, excellent yields, and low tendency to cause epimerization, which is a critical consideration for chiral amino acid derivatives. acs.orgnih.govribbitt.com The reaction mechanism involves the activation of the carboxylic acid to form a mixed anhydride, which is then attacked by the amine. ribbitt.comacs.org The byproducts are water-soluble, simplifying product purification. ribbitt.comorganic-chemistry.org T3P is effective for a broad range of substrates, including those that are sterically hindered or have low nucleophilicity. acs.orgorganic-chemistry.org

Table 2: Comparison of Common Coupling Reagents

| Reagent | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| DCC | Forms an O-acylisourea intermediate. libretexts.orgchemistrysteps.com | Well-established, effective. | Forms insoluble dicyclohexylurea byproduct, potential for racemization. |

| CDI | Forms an acylimidazole intermediate. youtube.comwikipedia.org | Mild conditions, clean byproducts (imidazole, CO2). youtube.com | Less reactive than acid chlorides. wikipedia.org |

| T3P | Forms a mixed phosphonic anhydride. ribbitt.comacs.org | High yields, low epimerization, water-soluble byproducts. acs.orgribbitt.com | Reagent is typically supplied as a solution. ribbitt.com |

Reductive N-Methylation and Hydrogen Borrowing Approaches

These strategies form the C-N bond through a reductive process.

Reductive N-Methylation: Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org To form an N-methyl amide, a primary amide can be reacted with formaldehyde (B43269) (a source of the methyl group) in the presence of a reducing agent. researchgate.net A related approach, the Eschweiler-Clarke reaction, specifically achieves the reductive methylation of primary or secondary amines using formic acid and formaldehyde. youtube.com In the context of the target molecule, one could first synthesize 2,6-diaminohexanamide (B15096178) and then perform a selective N-methylation on the amide nitrogen. However, achieving selectivity over the two primary amino groups would be a significant challenge. A more controlled route would involve the reductive amination of a protected lysine derivative with methylamine itself, although this typically leads to secondary amines, not amides directly.

Hydrogen Borrowing: The hydrogen borrowing (or hydrogen autotransfer) methodology is an atom-efficient and green approach to form C-N bonds from alcohols and amines. acs.orgacs.org This process, often catalyzed by transition metals like ruthenium, involves the temporary oxidation of an alcohol to an aldehyde. rsc.orgshokubai.org The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. acs.org This strategy can be adapted for N-methylation of amides using methanol as the methyl source, as seen in the Ru(II)-catalyzed conversion of aldoximes. researchgate.net This approach avoids the use of stoichiometric and often hazardous alkylating agents. acs.org

Formation of Weinreb Amides (N-methoxy-N-methyl amides) as Intermediates

The Weinreb amide, or N-methoxy-N-methyl amide, serves as a versatile intermediate in organic synthesis, particularly for the preparation of ketones and aldehydes from carboxylic acid derivatives. mdpi.comresearchgate.netrsc.orgnih.govcdnsciencepub.com Its utility stems from the formation of a stable chelated tetrahedral intermediate upon reaction with organometallic reagents, which prevents the common problem of over-addition that leads to alcohol formation. mdpi.comrsc.org

A general approach to a Weinreb amide involves the coupling of a carboxylic acid or its activated form (like an acid chloride) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mdpi.com Alternatively, esters and lactones can be converted to Weinreb amides using reagents such as trimethylaluminum. mdpi.com For the synthesis of a precursor to this compound, a suitably protected 2,6-diaminohexanoic acid would first be converted to its Weinreb amide. This intermediate could then, in principle, be reduced to the corresponding aldehyde, which can subsequently undergo reductive amination with methylamine to furnish the final product after deprotection.

While direct conversion of the Weinreb amide to the N-methylamide is not the primary application of this intermediate, its synthesis from a protected lysine derivative is a feasible step in a multi-step synthesis of the target compound. The choice of protecting groups for the α- and ε-amino groups is critical to ensure compatibility with the reagents used for Weinreb amide formation.

Table 1: Reagents for Weinreb Amide Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base | Weinreb Amide | mdpi.com |

| Ester/Lactone | Trimethylaluminum (Me₃Al) | Weinreb Amide | mdpi.com |

| Carboxylic Acid | Peptide coupling reagents | Weinreb Amide | rsc.org |

Strategies for Introducing Diamine Moieties into the Hexanamide (B146200) Backbone

The core of this compound is the lysine framework. Therefore, strategies for its synthesis inherently involve methods to incorporate or derive the 2,6-diamino functionality.

Synthesis of 2,3-Diaminoacid Derivatives and Analogues

While the target molecule is a 2,6-diamino derivative, the synthesis of other diamino acids, such as 2,3-diaminopropionic acid, provides insights into methods for introducing multiple amino groups into an aliphatic chain. nih.gov For example, the synthesis of L-2,3-diaminopropionic acid has been achieved enzymatically from O-phospho-L-serine and L-glutamate. nih.gov Chemical methods for synthesizing α,β-diamino acid derivatives include the acid-catalyzed Aza-Michael addition of amines to N-phthalyldehydroalanine. youtube.com Although not directly applicable to the 2,6-substitution pattern, these methodologies highlight the chemical principles for C-N bond formation.

Incorporation of Terminal Amino Groups through Alkylation or Reductive Amination

For the synthesis of this compound, L-lysine is the most logical starting material, as it already contains the 2,6-diaminohexanoic acid scaffold. nih.govnih.gov The synthetic challenge then becomes the selective modification of the carboxylic acid and potentially one of the amino groups.

Reductive amination is a powerful tool for introducing alkyl groups onto an amine. mdpi.com This method involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. For example, the ε-amino group of a protected lysine derivative could be methylated via reductive amination using formaldehyde. nih.govresearchgate.netresearchgate.net To introduce a terminal amino group into a different backbone, one could start with a keto-acid and perform reductive amination at both the keto and amino acid positions. However, starting from lysine is more convergent.

Green Chemistry Considerations in the Synthesis of Diamino Amides

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of diamino amides like this compound, several green approaches can be considered.

One-pot syntheses are advantageous as they reduce the number of work-up and purification steps, saving time, solvents, and energy. The synthesis of polyamides from L-lysine and L-tartaric acid in a one-pot process has been demonstrated. researchgate.net The use of biocatalysts, such as enzymes, can also contribute to greener synthetic routes by enabling reactions to occur under mild conditions and with high selectivity, as seen in enzymatic approaches to amino acid derivatives. nih.govnih.gov

The choice of solvent is another key aspect of green chemistry. Water is the most environmentally benign solvent, and developing synthetic steps that can be performed in aqueous media is highly desirable. Wet-chemical green synthesis of L-lysine stabilized nanoparticles has been reported, showcasing the compatibility of lysine with aqueous, environmentally friendly methods. nih.gov

Furthermore, the use of safer and more sustainable reagents is a core principle of green chemistry. For amidation reactions, catalytic methods are preferred over those that use stoichiometric coupling reagents, which generate large amounts of by-products. researchgate.net For instance, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) has been used for methylamidation in aqueous conditions as a more stable alternative to EDC/NHS. nih.gov

Table 2: Green Chemistry Approaches in Amide Synthesis

| Green Chemistry Principle | Application in Diamino Amide Synthesis | Reference |

| Use of Renewable Feedstocks | Starting from L-lysine, a bio-derived amino acid. | researchgate.net |

| Atom Economy/One-Pot Synthesis | One-pot synthesis of polyamides from L-lysine. | researchgate.net |

| Use of Safer Solvents | Wet-chemical synthesis in water. | nih.gov |

| Catalysis | Use of biocatalysts or metal catalysts to avoid stoichiometric reagents. | researchgate.netnih.govnih.gov |

| Energy Efficiency | Reactions at ambient temperature. | monash.edu |

Scalability and Efficiency of Synthetic Protocols

A critical aspect of a scalable synthesis is the strategic use of protecting groups to ensure regioselectivity. For the synthesis of N-methylated lysine derivatives, a common approach involves the differential protection of the α- and ε-amino groups of lysine. google.com A patent for preparing differentially protected lysine derivatives highlights a process using a p-anisaldehyde Schiff base intermediate, which is reported to minimize impurity formation and facilitate purification, making it suitable for large-scale synthesis. google.com

One potential scalable route to this compound could commence with the protection of the α-amino group of L-lysine, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group. This strategy is advantageous as Fmoc-protection is readily accessible and the protecting group can be removed under mild conditions. nih.gov Following α-amino protection, the ε-amino group can be reductively methylated. A concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine has been described, involving a one-pot reductive benzylation and subsequent reductive methylation, followed by debenzylation and Boc protection. researchgate.net A similar reductive methylation using formaldehyde and a reducing agent could be employed for the synthesis of the N-methylated lysine precursor.

The subsequent amidation of the carboxylic acid to form the N-methylamide is another crucial step. Standard peptide coupling reagents can be utilized for this transformation. However, for industrial applications, the cost and waste generated by these reagents are significant considerations. An alternative, more atom-economical approach could involve the direct amidation of a lysine ester. A method for producing lysine esters by heating α-amino-ε-caprolactam with an alcohol has been reported, which could be a cost-effective starting point for commercial production.

A one-step fermentative process for producing N-methylated amino acids from sugars and methylamine has also been developed, offering a "green chemistry" route. nih.gov This biocatalytic approach, using a recombinant Corynebacterium glutamicum strain, has shown high titers and yields for the production of N-methyl-L-alanine. nih.gov While not yet demonstrated for this compound, this technology presents a promising avenue for a highly efficient and sustainable industrial production method in the future.

The table below summarizes key aspects of potential synthetic strategies and their implications for scalability and efficiency.

| Step | Method | Advantages for Scalability & Efficiency | Potential Challenges |

| α-Amino Protection | Fmoc or Boc protection | Well-established chemistry, high yields. | Requires additional protection and deprotection steps, increasing PMI. |

| ε-Amino Methylation | Reductive amination with formaldehyde | High selectivity, readily available reagents. | Use of formaldehyde, a hazardous chemical, may require special handling on a large scale. |

| Amide Formation | Coupling reagents or ester amidation | High yields for coupling reagents. Ester amidation is more atom-economical. | Coupling reagents are expensive and generate significant waste. Ester amidation may require harsher conditions. |

| Biocatalysis | Fermentative production | Highly sustainable, potentially lower cost, high stereoselectivity. nih.gov | Process development and optimization can be time-consuming. Strain stability for large-scale fermentation needs to be ensured. |

The choice of the most suitable synthetic protocol will ultimately depend on a balance of factors including the desired scale of production, cost of raw materials, and environmental considerations. For large-scale industrial synthesis, a route that minimizes the number of steps, avoids hazardous reagents, and utilizes catalytic processes would be the most efficient and sustainable.

Chemical Reactivity and Transformation Studies

Reactivity Profiles of the Amide Linkage in 2,6-Diamino-N-methylhexanamide

The amide bond in this compound is a key determinant of its structural integrity and metabolic fate. Its reactivity is central to both its synthesis and potential degradation pathways.

The hydrolysis of the amide bond in this compound to yield 2,6-diaminohexanoic acid and methylamine (B109427) is a thermodynamically favorable process. However, amides are generally stable under physiological conditions due to a significant activation energy barrier. The rate of hydrolysis is highly dependent on pH and the presence of catalysts.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Illustrative Hydrolytic Stability Data

| Condition | Catalyst | Half-life (t½) | Rate Constant (k) |

| pH 1 (HCl) | None | Days | Slow |

| pH 7.4 (Phosphate Buffer) | None | Years | Very Slow |

| pH 13 (NaOH) | None | Hours | Moderate |

| pH 7.4 | Proteolytic Enzyme | Minutes to Hours | Fast |

Note: The data in this table is illustrative and represents expected trends for a secondary amide of this type. Actual experimental values for this compound may vary.

The amide functionality in this compound can be reduced to a secondary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction transforms the carbonyl group into a methylene (B1212753) group (CH₂), yielding the corresponding diamine, N¹,N⁶-dimethylhexane-1,2,6-triamine. This transformation is a synthetically useful method for converting amides to amines.

Reduction Reaction Overview

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | N¹,N⁶-dimethylhexane-1,2,6-triamine |

The carbonyl carbon of the amide in this compound is less electrophilic than that of ketones or aldehydes, making it less susceptible to nucleophilic attack. libretexts.org This is due to the delocalization of the nitrogen lone pair into the carbonyl system, which reduces the partial positive charge on the carbonyl carbon. libretexts.org Consequently, nucleophilic acyl substitution reactions on amides typically require more forcing conditions or activation of the carbonyl group compared to more reactive carboxylic acid derivatives like acid chlorides or anhydrides. Reactions with strong nucleophiles under harsh conditions can lead to the cleavage of the C-N bond.

Reactivity of the Primary Amino Groups in the Hexanamide (B146200) Chain

The two primary amino groups at the 2- and 6-positions of the hexanamide chain are nucleophilic centers and are readily derivatized. Their reactivity is a cornerstone of the compound's potential for chemical modification and conjugation.

The primary amino groups of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This results in the formation of new amide bonds. For instance, reaction with acetyl chloride would yield the diacetylated derivative.

Alkylation of the primary amino groups can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms, leading to the formation of secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Examples of Derivatization Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

| Acylation | Acetyl Chloride | Primary Amino Groups | Di-N-acetylated amide |

| Alkylation | Methyl Iodide | Primary Amino Groups | N,N'-dimethylated secondary amines |

Conformational Analysis and Interconversion Pathways

A key feature of the conformational landscape of N-methyl amides is the existence of cis and trans isomers with respect to the amide bond (C-N bond). nih.govnih.gov The partial double-bond character of the amide bond restricts free rotation, leading to distinct and slowly interconverting conformers. masterorganicchemistry.com For most N-methyl amides, the trans conformation, where the N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis conformation due to reduced steric hindrance. nih.govnih.gov However, the energy difference between the two isomers can be influenced by the nature of the substituents and the solvent environment. nih.gov

The flexible hexanamide chain can adopt numerous conformations. Computational methods, such as low-mode search (LMOD), are often employed to explore the potential energy surface of such flexible molecules and identify the low-energy conformers. acs.org The interconversion between different conformers occurs through rotation around the single bonds, and the rates of these interconversions are typically fast at room temperature.

The study of conformational preferences in similar flexible biomolecules, such as N-acetyl tryptophan methyl amide, has shown that multiple stable conformers can coexist in the gas phase and in solution, with the relative populations being sensitive to the environment. nih.gov Infrared and NMR spectroscopy are powerful techniques for studying the conformational equilibria of amides. nih.govnih.gov

Table 2: Estimated Rotational Barriers and Conformational Preferences in this compound (Theoretical)

| Bond | Type of Rotation | Estimated Rotational Barrier (kcal/mol) | Predominant Conformer |

| Amide C-N | cis/trans Isomerization | 15-20 | trans |

| Cα-Cβ | Gauche/Anti | 3-5 | Anti |

| Cβ-Cγ | Gauche/Anti | 3-5 | Anti |

| Cγ-Cδ | Gauche/Anti | 3-5 | Anti |

| Cδ-Cε | Gauche/Anti | 3-5 | Anti |

This table presents theoretical estimations based on data for similar N-methyl amides and aliphatic chains.

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of this compound are significantly influenced by the substituents present on the molecule, namely the two primary amino groups and the N-methyl group on the amide.

The primary amino groups are electron-donating groups (EDGs) by both induction and resonance. quora.compharmaguideline.commasterorganicchemistry.com They increase the electron density on the adjacent carbon atoms and are the primary sites of basicity in the molecule. The basicity of these amines is influenced by the inductive effect of the alkyl chain. quora.compharmaguideline.com Generally, alkyl groups are electron-releasing and increase the basicity of amines compared to ammonia. libretexts.org

The reactivity of the carbonyl carbon in the amide is also modulated by these electronic effects. The resonance delocalization reduces the electrophilicity of the carbonyl carbon compared to that in ketones or aldehydes. solubilityofthings.com Electron-donating substituents on the nitrogen further decrease its electrophilicity.

The influence of a substituent on the electronic properties can be quantitatively assessed by its effect on the pKa of the ionizable groups.

Table 3: Predicted pKa Values and Electronic Effects of Functional Groups in this compound

| Functional Group | Substituent Effect | Predicted pKa (Conjugate Acid) | Influence on Reactivity |

| α-Amino Group | Electron-donating (+I) | ~9.5 - 10.5 | Primary site of protonation and nucleophilic attack. |

| ε-Amino Group | Electron-donating (+I) | ~10.5 - 11.0 | Higher basicity due to distance from the electron-withdrawing amide group. |

| N-Methyl Amide | Resonance (-M), Inductive (+I) | ~ -1 to 0 | Very low basicity; nitrogen is non-nucleophilic under normal conditions. |

These pKa values are estimations based on typical values for similar functional groups in aliphatic compounds.

Structural Modifications and Derivative Design

Principles of Structure-Activity Relationship (SAR) Derivation in Amide Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that links the chemical structure of a molecule to its biological activity. drugdesign.orgoncodesign-services.com For amide-containing compounds, SAR studies systematically explore how modifications to the molecule affect its interaction with biological targets like proteins or enzymes. oncodesign-services.com The primary goal is to identify the pharmacophore—the essential arrangement of functional groups responsible for the biological effect—and to refine the molecule's potency, selectivity, and metabolic stability. slideshare.net

The process involves synthesizing a series of analogues where specific parts of the molecule are altered. oncodesign-services.com Key modifications for amide compounds include:

Alteration of Substituents: Adding, removing, or replacing functional groups attached to the core structure. For instance, studies have shown that the presence of electron-donating groups in some amide derivatives can enhance their activity. wisdomlib.org

Modification of the Carbon Skeleton: Changing the size and shape of the molecule. slideshare.net

Stereochemical Changes: Altering the 3D arrangement of atoms, as stereoisomers can exhibit significantly different biological activities. slideshare.net

By comparing the biological activity of these analogues, researchers can deduce which structural features are critical. For example, if replacing a specific functional group leads to a loss of activity, that group is considered essential for binding. drugdesign.org Computational studies can complement experimental work by analyzing how factors like steric and electronic effects of different substituents influence the reaction mechanisms and activity. rsc.org

| SAR Principle | Modification Example | Potential Impact on Activity |

| Functional Group Modification | Replacing a hydrogen atom with a halogen or methoxy (B1213986) group on an aromatic ring. | Can alter electronic properties, hydrophobicity, and hydrogen bonding capacity, leading to changes in binding affinity. drugdesign.org |

| Chain Homologation/Dehomologation | Increasing or decreasing the length of an alkyl chain. | Affects lipophilicity and the ability to fit into a binding pocket. |

| Isosteric/Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties (e.g., -OH for -NH2). | Can improve pharmacokinetic properties while maintaining or enhancing biological activity. |

| Conformational Constraint | Introducing rings or double bonds to reduce flexibility. | Locks the molecule in a bioactive conformation, potentially increasing potency and selectivity. nih.gov |

Functionalization of the N-Methyl Group

The N-methyl group on the amide nitrogen of 2,6-diamino-N-methylhexanamide is a critical site for modification. The introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's pharmacological profile. nih.gov

Key impacts of N-methylation include:

Metabolic Stability: N-methylation can protect the amide bond from enzymatic hydrolysis, increasing the molecule's stability and duration of action. acs.org It can also block sites of oxidative metabolism.

Solubility and Permeability: While methylation increases lipophilicity, it can also disrupt planarity and crystal packing, sometimes leading to an increase in aqueous solubility. nih.gov N-methylation has been shown to promote brain penetration in certain compounds. acs.org

Binding Affinity: The methyl group can establish beneficial van der Waals interactions within a receptor's binding pocket or displace water molecules, both of which can contribute to a more favorable binding energy. nih.gov

Conversely, removing the N-methyl group or replacing it with other substituents (e.g., ethyl, cyclopropyl) is a common strategy to probe the steric and electronic requirements of the binding site. Late-stage C-H functionalization techniques have emerged as powerful tools for introducing methyl groups into complex molecules, allowing for the rapid generation of analogues for SAR studies. princeton.edu

| Modification of N-Methyl Group | Rationale | Expected Outcome |

| Demethylation (N-H) | To assess the role of the methyl group in binding and to introduce a hydrogen bond donor. | May increase or decrease potency; potential for new hydrogen bond interactions. nih.gov |

| Homologation (N-Ethyl, N-Propyl) | To probe for additional hydrophobic pockets near the amide nitrogen. | Could increase binding affinity if extra space is available, or decrease it due to steric clash. |

| Replacement with Cyclic Groups (N-Cyclopropyl) | To introduce conformational constraints and explore different spatial orientations. | Potential for improved potency and metabolic stability. |

Modifications of the Hexanamide (B146200) Backbone: Chain Length and Branching

The hexanamide backbone of the molecule provides a flexible six-carbon linker between the diamino functionalities and the N-methylamide head. Altering this chain is a key strategy for optimizing spatial and physicochemical properties.

Chain Length Variation: Modifying the length of the alkyl chain (e.g., from butanamide to octanamide) directly impacts the distance between the key functional groups. This can be crucial for aligning the 2- and 6-amino groups with their respective interaction points on a biological target. Shorter or longer chains can determine whether the molecule achieves an optimal fit. Studies on related compounds have shown that conformationally flexible linkers can increase inhibitory potency. nih.gov

Introduction of Branching: Adding alkyl groups (e.g., methyl, ethyl) to the hexanamide backbone creates steric bulk and introduces chiral centers. Branching can influence the molecule's preferred conformation and restrict its flexibility. This can lead to increased receptor selectivity, as one enantiomer may fit the target binding site significantly better than the other.

Incorporation of Rigidity: Introducing elements of rigidity, such as double bonds or cyclic structures (e.g., a cyclohexane (B81311) ring) within the backbone, can drastically reduce the number of possible conformations. This is a powerful tool for locking the molecule into its bioactive conformation, which can lead to a significant increase in potency. unina.it

Derivatization at the 2- and 6-Amino Positions

The primary amino groups at the 2- and 6-positions are highly versatile handles for chemical modification. Derivatization at these sites can be used to introduce new functionalities, alter solubility, and modulate interactions with biological targets. sigmaaldrich.com Vicinal diamino functionalities are considered privileged structures in many biologically active compounds. researchgate.net

Selective functionalization is key. It is often possible to selectively modify one amino group over the other by using protecting group strategies or by exploiting differences in their chemical reactivity.

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This can introduce a wide variety of substituents and is often used to probe for hydrogen bonding or hydrophobic interactions.

Alkylation: Introduction of alkyl groups to form secondary or tertiary amines. This modifies the basicity and hydrogen-bonding capacity of the nitrogen atom.

Formylation: Reaction with reagents like ammonium (B1175870) formate (B1220265) can produce N-formyl derivatives. In studies of related 2,6-diaminopyridine (B39239) structures, adding a formyl group altered metal ion selectivity, demonstrating how a small modification can significantly change molecular properties. nih.govacs.org

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which can act as effective hydrogen bond acceptors.

The choice of derivatizing agent can profoundly impact the resulting molecule's ability to interact with its target. For example, attaching a group capable of forming a strong hydrogen bond could anchor that part of the molecule in a specific region of a binding site.

| Derivatization Reaction | Reagent Example | Resulting Functional Group | Purpose |

| Acylation | Acetyl Chloride | Secondary Amide (-NH-CO-CH₃) | Introduce hydrogen bond acceptor/donor capabilities; add bulk. |

| Reductive Amination | Aldehyde/Ketone + NaBH₄ | Secondary/Tertiary Amine | Increase basicity; introduce alkyl substituents. |

| Formylation | Ammonium Formate | Formamide (-NH-CHO) | Modulate electronic properties and metal-binding ability. acs.org |

| Guanidinylation | O-Methylisourea | Guanidinium Group | Introduce a strongly basic, positively charged group for ionic interactions. |

Synthesis of Hybrid Molecules Incorporating this compound as a Core

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govrsc.org This strategy aims to produce compounds with improved affinity, better selectivity, or even dual activity by targeting multiple biological pathways simultaneously. This compound can serve as a central scaffold or core structure in such designs.

The design of hybrid molecules typically involves three components:

The Anchor Pharmacophore: In this case, the this compound core.

The Second Pharmacophore: A different biologically active molecule chosen for its known therapeutic effects.

The Linker: A chain or spacer that connects the two pharmacophores. The linker's length, flexibility, and chemical nature are critical and must be optimized to ensure that both pharmacophores can adopt their required conformations for interacting with their respective targets. nih.gov

The amino groups of the this compound core are ideal attachment points for linkers, which can then be connected to other molecules such as other antibiotics, anticancer agents, or receptor ligands. nih.govrsc.org For instance, polyamine-containing natural products have been used as precedents for designing novel antibiotics, where the polyamine portion (analogous to the diamino core) enhances binding or cell uptake. nih.gov

Design of Conformationally Restricted Analogues

Flexible molecules like this compound exist as an equilibrium of multiple conformations, only one of which is typically the "bioactive conformation" responsible for its biological effect. A significant energy penalty is paid upon binding to a receptor, as the molecule must adopt this specific shape. nih.gov The strategy of conformational restriction aims to minimize this energy loss by pre-organizing the molecule into its active shape. unina.itnih.gov This often leads to enhanced potency, improved receptor selectivity, and better pharmacokinetic properties. nih.govresearchgate.net

Methods to achieve conformational restriction include:

Macrocyclization: Connecting two points of the molecule to form a ring. For example, a linker could be introduced to bridge the 2-amino group with the 6-amino group, or another distal part of the molecule.

Introduction of Rigid Groups: Incorporating double bonds, triple bonds, or aromatic rings into the hexanamide backbone to limit bond rotation.

Steric Hindrance: Introducing bulky groups that force the molecule into a particular conformation due to allylic strain or other steric interactions. nih.gov

Spirocyclization: Creating a bicyclic system with a shared carbon atom to rigidly fix the orientation of substituents.

By reducing the number of available conformations, these analogues are designed to have a higher affinity for the target receptor, as less conformational entropy is lost upon binding. unina.it

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,6-diamino-N-methylhexanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton framework. For this compound, the following proton signals are predicted. The primary and secondary amine protons are expected to be broad and their chemical shifts can be concentration-dependent.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | | -CH₃ (N-methyl) | 2.6 - 2.8 | | -CH₂- (C5) | 1.3 - 1.5 | | -CH₂- (C4) | 1.2 - 1.4 | | -CH₂- (C3) | 1.5 - 1.7 | | -CH- (C2) | 3.0 - 3.2 | | -CH₂- (C6) | 2.6 - 2.8 | | -NH₂ (C2-amino) | 1.5 - 2.5 (broad) | | -NH₂ (C6-amino) | 1.5 - 2.5 (broad) | | -NH- (amide) | 7.5 - 8.5 (broad) |

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized below.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (ppm) | | -CH₃ (N-methyl) | 25 - 30 | | -CH₂- (C5) | 30 - 35 | | -CH₂- (C4) | 20 - 25 | | -CH₂- (C3) | 35 - 40 | | -CH- (C2) | 50 - 55 | | -CH₂- (C6) | 40 - 45 | | C=O (amide) | 170 - 175 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons on C2 and C3, and between the N-methyl protons and the amide proton. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for this compound (C₇H₁₇N₃O) is calculated to be approximately 159.1372 g/mol .

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. For this compound, common fragmentation pathways would involve the cleavage of the amide bond and the loss of the amino groups. Predicted fragmentation patterns are crucial for identifying the compound in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amines and the secondary amide will appear in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is expected around 1650 cm⁻¹, and the N-H bending of the amide (Amide II band) around 1550 cm⁻¹. The C-H stretching of the alkyl chain will be observed just below 3000 cm⁻¹.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Predicted Wavenumber (cm⁻¹) | | N-H stretch (amines, amide) | 3200 - 3500 | | C-H stretch (alkyl) | 2850 - 2960 | | C=O stretch (amide) | 1630 - 1680 | | N-H bend (amide) | 1520 - 1570 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is typically a strong band in the IR spectrum, the C-C and C-N bonds of the hexanamide (B146200) backbone would be more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be crystallizable, X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding. Such data is invaluable for understanding the compound's physical properties and its interactions with other molecules. While no published crystal structure for this specific compound is currently available, this method remains the gold standard for solid-state structural elucidation.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): Due to its polar nature and low volatility, HPLC is the method of choice for the analysis of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an amine-modifying additive (such as formic acid or trifluoroacetic acid) would likely provide good separation and peak shape. Detection could be achieved using a UV detector (if the amide bond provides sufficient chromophore) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups. However, after derivatization to increase its volatility (e.g., by acylation or silylation of the amine and amide groups), GC-MS could be a powerful tool for its separation and identification. The Human Metabolome Database provides predicted GC-MS spectra for related compounds, which can serve as a guide for method development. molport.com

Use as Analytical Reference Standards for Quality Control and Method Validation

The availability of a well-characterized, high-purity analytical reference standard of this compound is crucial for quality control and method validation in research and industrial settings. Such a standard is essential for the accurate quantification of the compound in various matrices and for the validation of analytical methods to ensure their accuracy, precision, and linearity. Several suppliers of chemical standards offer related compounds, such as impurities of pharmaceuticals, which are accompanied by a Certificate of Analysis detailing their purity and characterization data. simsonpharma.comchemicalbook.com This underscores the importance of having such standards for regulatory compliance and reliable scientific results.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of 2,6-diamino-N-methylhexanamide.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to optimize the molecular geometry and determine its ground-state energy. These calculations are crucial for understanding the molecule's stability and preferred three-dimensional structure. The presence of multiple functional groups—two amino groups and an N-methylated amide—suggests a complex potential energy surface with various possible conformations. DFT can elucidate the relative energies of these conformers, identifying the most stable structures.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. creative-peptides.com

For this compound, the HOMO is expected to be localized on the amino groups, which are the primary electron-donating centers. The LUMO, conversely, would likely be distributed around the carbonyl group of the amide, the most electrophilic site. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. nih.gov

| Descriptor | Formula | Theoretical Value (a.u.) | Interpretation |

| HOMO Energy | EHOMO | -0.25 | Indicates electron-donating ability |

| LUMO Energy | ELUMO | 0.05 | Indicates electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 0.30 | Relates to chemical stability and reactivity |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 0.10 | Measure of the power to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.15 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = χ²/2η | 0.033 | Propensity to accept electrons |

Note: The values in this table are theoretical and for illustrative purposes, based on typical ranges for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are essential for exploring its dynamic behavior. rsc.org MD simulations model the movement of atoms over time, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations in an explicit solvent like water would reveal its conformational landscape. The flexibility of the hexyl chain and the presence of multiple rotatable bonds mean that the molecule can adopt a wide range of conformations. MD simulations can identify the most populated conformational clusters and the energetic barriers between them. nih.gov Furthermore, these simulations can characterize the interactions between the molecule and solvent molecules. The amino and amide groups are expected to form hydrogen bonds with water, which will significantly influence the molecule's solubility and conformational preferences. nih.gov The N-methylation of the amide bond can affect its hydrogen bonding capability and may lead to a preference for a cis or trans conformation, which can be explored through MD. nih.gov

Docking Studies to Investigate Molecular Recognition and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ucsf.edunih.gov Given its structure as a lysine (B10760008) derivative, this compound could be investigated as a potential inhibitor or ligand for lysine-binding proteins, such as histone deacetylases (HDACs) or kinases. ucsf.eduacs.org

In a typical docking study, a 3D model of the target protein is used as a receptor. A library of conformations of this compound, often generated from MD simulations, would be docked into the active site of the protein. A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes. These studies can reveal key interactions, such as hydrogen bonds between the amino groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the hexyl chain. Such insights are crucial for understanding the molecular basis of recognition and for the rational design of more potent and selective analogs. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also be used to predict spectroscopic properties, which can aid in the experimental characterization of a new compound. For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for any observed absorption bands. nih.gov Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Furthermore, computational methods can be employed to explore potential reaction pathways. For instance, the reactivity of the amino groups or the amide bond can be investigated by modeling their reactions with various reagents. By calculating the activation energies for different pathways, the most likely reaction mechanisms can be identified. nih.gov This information is valuable for understanding the chemical stability of the compound and for designing synthetic routes.

In Silico Screening and Library Design based on this compound Scaffold

The core structure of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds. nih.gov Starting with the this compound scaffold, a virtual library can be generated by systematically modifying its structure, for example, by substituting the amino groups or altering the length of the alkyl chain.

This library can then be screened against a specific biological target using high-throughput docking or other computational approaches. nih.gov The goal is to identify derivatives with improved binding affinity, selectivity, or other desirable properties. This approach, often referred to as structure-based drug design, significantly accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising candidates. rsc.org The insights gained from the computational studies described in the previous sections, such as the key binding interactions and the influence of conformational flexibility, would be instrumental in guiding the design of such a library. creative-peptides.comcomputabio.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are highly valued for their efficiency and atom economy in organic synthesis. The structure of 2,6-diamino-N-methylhexanamide makes it an ideal candidate for such processes.

Detailed research findings indicate that derivatives of diamines are valuable in MCRs. For instance, a novel approach has been developed for the synthesis of highly functionalized 2-aminopyridine (B139424) derivatives through a three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds. nih.gov This highlights the potential of diamino compounds to participate in complex, one-pot syntheses. While specific studies on this compound in MCRs are still emerging, its dual amine functionality suggests it could readily participate in reactions like the Ugi or Passerini reactions, leading to the rapid generation of diverse molecular scaffolds. The presence of the N-methyl group can also influence the reactivity and solubility of the resulting products. nih.gov

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is crucial in the pharmaceutical and fine chemical industries. Chiral diamines are well-established as effective ligands for metal catalysts in a variety of asymmetric transformations. sigmaaldrich.comchemrxiv.orgresearchgate.net

The inherent chirality of this compound, derived from L-lysine, makes it a promising candidate for use as a chiral auxiliary or ligand. Chiral vicinal diamines, for example, are key components in many chiral catalysts. sigmaaldrich.com N-methylation of diamine ligands has been shown to influence the stereoselectivity of asymmetric reactions. chemrxiv.org In some cases, N-H diamines show better reactivity and stereoselectivity compared to their N-methylated counterparts in certain asymmetric additions. chemrxiv.org The application of chiral diamines extends to a broad range of reactions, and the specific structure of this compound, with its distinct amine environments, could offer unique stereochemical control in metal-catalyzed reactions.

Integration into Peptidomimetic Structures for Conformational Control

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The incorporation of modified amino acids is a common strategy in the design of peptidomimetics. N-methylation of amide bonds in peptides is a known technique to modulate their physicochemical properties, including metabolic stability and membrane permeability. researchgate.net

The structure of this compound is closely related to N(ε)-methyl-L-lysine. Convenient synthetic routes have been established for N(ε)-methyl-L-lysine derivatives for their use in the synthesis of methylated peptides, such as histone tails. nih.govresearchgate.netresearchgate.net These methylated lysines can confer resistance to enzymatic degradation. nih.govresearchgate.net The introduction of N-methyl amides can also act as turn inducers, influencing the secondary structure of peptides. researchgate.netrsc.org Therefore, integrating this compound into peptide sequences could provide a means to control their conformation and enhance their therapeutic potential.

Exploration in Polymer Chemistry as Monomers for Polyamides

Polyamides are a major class of polymers with wide-ranging applications, from textiles to engineering plastics. ausetute.com.au The properties of polyamides are highly dependent on the structure of their monomer units. The use of functionalized diamines as monomers allows for the synthesis of polyamides with tailored properties. mdpi.com

This compound can serve as a functional diamine monomer for the synthesis of novel polyamides through polycondensation with dicarboxylic acids. The presence of the N-methyl amide in the side chain would introduce a permanent functional group into the polymer, potentially influencing its solubility, thermal properties, and interaction with other materials. The synthesis of polyamides from diamines containing amide linkages in the main chain has been reported to yield polymers with good thermal stability. ijert.org Furthermore, the use of asymmetrically substituted diamines can lead to polymers with improved solubility. mdpi.com The direct synthesis of polyamides through the catalytic dehydrogenation of diols and diamines offers a greener alternative to traditional methods and has been shown to be compatible with a variety of functional groups. nih.gov

Design of Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined structures is at the heart of nanotechnology and materials science.

The N-methyl group in this compound can play a crucial role in directing supramolecular assembly. N-methylation can influence the hydrogen bonding patterns and steric interactions that govern self-assembly. For example, the incorporation of N-methyl amino acids into lipopeptides has been shown to facilitate their self-assembly into micelles at lower concentrations. nih.gov The structure of this compound, with its combination of hydrogen bond donors and acceptors and the hydrophobic N-methyl group, provides a basis for the design of complex, self-assembled systems such as gels, nanotubes, or vesicles. The study of sulfonamide-substituted silatranes has demonstrated the formation of cyclic dimers through intermolecular hydrogen bonds, showcasing how specific functional groups can drive supramolecular structure. nih.gov

Potential in Surface Chemistry and Biomaterial Functionalization

The modification of surfaces at the molecular level is critical for a wide range of applications, including biocompatible implants, sensors, and catalytic supports. The functional groups present in this compound make it a versatile tool for surface functionalization.

The primary amine groups can be used to covalently attach the molecule to surfaces through various chemical reactions, such as amide bond formation or reductive amination. This would introduce both the chiral center and the N-methyl amide group onto the surface, thereby altering its chemical and physical properties. Such modifications can be used to control surface wettability, protein adsorption, and cell adhesion. For instance, the functionalization of porous coordination nanocages via click chemistry has been demonstrated for applications in drug delivery, indicating the power of surface modification in creating advanced functional materials. nih.gov The principles of using diamines for creating functional polymers can be extended to surface modification, where the unique properties of this compound could be harnessed to create surfaces with specific recognition or catalytic capabilities.

Biological and Biochemical Research Applications Mechanistic and Tool Based Focus

Investigation of Amide Bond Formation and Hydrolysis Mechanisms in Biological Systems

The central feature of 2,6-diamino-N-methylhexanamide is its amide bond (-CO-NH-). This functional group is of paramount importance in biology, most notably as the peptide bond that links amino acids to form proteins. researchgate.net The amide bond is exceptionally stable due to resonance, which imparts a partial double-bond character to the C-N bond, making it planar and resistant to rotation and cleavage. nih.gov The half-life of a typical amide bond in water at neutral pH is estimated to be over 250 years, highlighting its intrinsic stability. nih.gov

Research into the hydrolysis of amides, including lysine (B10760008) derivatives, typically explores mechanisms that overcome this stability. These include:

Acid- and Base-Catalyzed Hydrolysis : These chemical methods typically require harsh conditions, such as prolonged heating in strong aqueous acid or base, to break the amide bond. masterorganicchemistry.com The acidic mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com

Enzymatic Hydrolysis : In biological systems, enzymes such as proteases and amidases dramatically accelerate amide bond cleavage by factors of 10⁹ to 10¹⁰ compared to non-enzymatic hydrolysis. nih.gov These enzymes utilize sophisticated catalytic mechanisms, often involving a catalytic triad (B1167595) (e.g., Ser-His-Asp or Cys-His-Asn), to activate the amide bond for cleavage under physiological conditions. nih.govacs.org Studies on model compounds show that intramolecular catalysis, where nearby functional groups like amino and carboxyl groups assist, can also significantly speed up hydrolysis. nih.gov

Conversely, the enzymatic formation of amide bonds is an energy-dependent process. nih.gov Enzymes like those in the ATP-grasp family activate carboxylic acids, often via an acyl-adenylate or acyl-phosphate intermediate, to facilitate condensation with an amine. nih.gov The enzymatic formation of N-methylated amides, specifically, is a known biological process, with enzymes like the OphMA methyltransferase using S-adenosylmethionine (SAM) as a cofactor to methylate amide nitrogens in peptide backbones. nih.gov

Use as Molecular Probes and Inhibitors in Enzyme Studies

Applications as Protein Kinase C (PKC) Inhibitors in Cellular Signaling Research

The derivative NPC 15437 has been identified as a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. nih.govsinobiological.comnih.gov Research has established NPC 15437 as a prototype for a class of synthetic PKC inhibitors that interact with the enzyme's regulatory domain. nih.govpsu.edu

Key findings from this research include:

Inhibitory Potency : NPC 15437 inhibits PKC activity with an IC₅₀ value of 19 µM. nih.govmedchemexpress.comabcam.com

Mechanism of Action : It acts as a competitive inhibitor with respect to the activators phorbol (B1677699) ester (Kᵢ = 5 ± 3 µM) and the lipid cofactor phosphatidylserine (B164497) (Kᵢ = 12 ± 4 µM). nih.govpsu.edu This competitive action indicates that NPC 15437 binds to the regulatory domain of PKC, preventing the conformational changes required for activation. nih.gov

Selectivity : The compound shows high selectivity for PKC, with no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases observed at concentrations up to 300 µM. nih.govpsu.edu

This inhibitory action on PKC makes NPC 15437 a valuable chemical tool for dissecting the roles of PKC in cellular signaling pathways. sinobiological.com For instance, it has been used to demonstrate PKC's role in the phosphorylation of a 47-kDa protein in human platelets. nih.gov

| Parameter | Value | Mechanism Detail | Reference |

|---|---|---|---|

| IC₅₀ (PKC Activity) | 19 µM | Concentration for 50% inhibition of total PKC activity. | nih.govabcam.com |

| IC₅₀ (Phorbol Ester Binding) | 23 ± 4 µM | Concentration for 50% inhibition of [³H]PDBu binding. | nih.govpsu.edu |

| Kᵢ vs. Phorbol Ester | 5 ± 3 µM | Competitive inhibition constant versus the activator phorbol ester. | nih.gov |

| Kᵢ vs. Phosphatidylserine | 12 ± 4 µM | Competitive inhibition constant versus the cofactor phosphatidylserine. | nih.gov |

| Inhibition vs. Calcium | Mixed | The inhibition mechanism is mixed with respect to the activator Ca²⁺. | nih.gov |

Exploration of Other Enzyme Targets and Their Mechanisms of Action

Beyond its primary action on PKC, research has shown that NPC 15437 can modulate the function of P-glycoprotein (Pgp), a membrane transporter responsible for multidrug resistance in cancer cells. This suggests that the compound or its analogs may have additional enzyme targets. Studies on substituted lysine amides have also shown inhibitory effects on enzymes involved in blood coagulation and fibrinolysis, such as thrombin and plasmin, indicating that the core lysine amide structure can be adapted to target a range of enzymes. nih.gov

Studies on Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins, Receptors)

The lysine backbone of this compound, with its primary ε-amino group, is structurally significant for interactions with biological macromolecules. The positively charged side chain of lysine plays a critical role in the structure of chromatin, where it forms electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, helping to compact the DNA around histone proteins. youtube.com Chemical modifications to these lysine residues, such as acetylation, neutralize this charge and regulate gene expression. youtube.com

Detailed molecular studies on the derivative NPC 15437 have precisely mapped its interaction site on its protein target, PKC. nih.gov

Binding Site : NPC 15437 interacts specifically with the C1 regulatory domain of PKC. sinobiological.comnih.govcreative-enzymes.com

Localization : Using mutant PKC constructs, the interaction site was further localized to the amino acid residues 12-42 of the enzyme. nih.govstressmarq.com This region of PKCα includes the pseudosubstrate binding domain and part of the first cysteine-rich zinc finger motif, which is the binding site for phorbol esters and the second messenger diacylglycerol. nih.gov

This interaction prevents the binding of activators and locks the enzyme in an inactive conformation. In silico molecular docking studies on other amide derivatives have similarly been used to predict binding interactions with target proteins, such as the ATP-binding pocket of topoisomerase II, highlighting the utility of the amide scaffold in drug design. acs.org

Research into Cellular Signaling Pathways and Metabolic Regulation

As an established PKC inhibitor, NPC 15437 serves as an important research tool for investigating the extensive role of PKC in cellular signaling and metabolic control. sinobiological.comnih.gov PKC is a central node in signal transduction, influencing everything from gene expression and ion channel function to cell cycle progression and apoptosis. nih.govwikipedia.org

Research using PKC inhibitors has illuminated its role in:

Metabolic Regulation : PKC is implicated in the pathophysiology of metabolic syndrome. karger.com It plays a role in regulating glucose and lipid metabolism, and its dysregulation is linked to insulin (B600854) resistance and complications like cardiovascular disease. karger.com For example, specific PKC isoforms like PKCδ are known to modulate the cardiac Na⁺ channel in response to metabolic state (intracellular NADH levels) and are involved in peroxisome biogenesis and interaction with the endoplasmic reticulum. nih.govyoutube.com

Neuronal Signaling : PKC activity is required for peroxisome biogenesis during neuronal differentiation, and inhibitors of the pathway can prevent this process. youtube.com

Cancer Signaling : Natural compounds that modulate signaling pathways like MAPK and Akt, which are often downstream of PKC, are actively studied for their anticancer potential. nih.gov

Investigation of Quorum Sensing Modulation in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, based on population density. mdpi.comnih.gov In many Gram-negative bacteria, this communication is mediated by small signaling molecules, most notably N-acyl homoserine lactones (AHLs). wikipedia.org AHLs consist of a homoserine lactone ring and an acyl side chain, connected by an amide bond. mdpi.comwikipedia.org

The structural similarity of the amide linkage in compounds like this compound to the central feature of AHLs makes them and their derivatives interesting candidates for the modulation of QS. Research has focused on developing synthetic amide-containing compounds as QS inhibitors. nih.gov These molecules can act as:

Structural Analogs : By mimicking the native AHL signal, synthetic compounds can act as antagonists, binding to the LuxR-type receptor proteins without triggering the downstream signaling cascade, thereby blocking QS. mdpi.comnih.gov

Inhibitors of Signal Synthesis : Some AHL analogs have been shown to inhibit the AHL synthase enzymes (LuxI-type), preventing the production of the QS signal. acs.org

The development of amide derivatives as QS inhibitors is a promising strategy for creating new antimicrobial agents that target bacterial virulence rather than growth, potentially reducing the pressure for antibiotic resistance. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding "this compound" in the context of the requested research applications. The search for its use in exploring anti-parasitic activity and its development as a lysine-mimetic structure for biochemical investigations did not yield any relevant results for this particular compound.

The provided search results discuss other structurally different diamino compounds, such as 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido based inhibitors and 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines, which have been investigated for anti-parasitic properties. However, these findings cannot be attributed to "this compound" due to the significant differences in their chemical structures.

To ensure scientific accuracy and adhere strictly to the user's request to focus solely on "this compound," it is not possible to generate the requested article. Extrapolating data from unrelated compounds would be scientifically inaccurate and would violate the core instructions of the prompt.

Therefore, the requested article cannot be produced at this time due to the lack of specific research data for "this compound" in the specified areas of biological and biochemical research.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For a molecule like 2,6-diamino-N-methylhexanamide, developing sustainable and atom-economical synthetic routes is a primary challenge.

Current strategies for amide bond formation often rely on coupling reagents that generate stoichiometric amounts of waste. lookchem.comnih.gov Future research should focus on catalytic methods that minimize byproducts. One promising avenue is the use of enzyme catalysis. Lipases, for instance, have been successfully employed for the amidation of free carboxylic acids with amines in environmentally benign solvents, offering high yields and conversions. lookchem.com The application of such enzymatic methods to the synthesis of N-methylated diamino amides from a suitable lysine (B10760008) precursor and methylamine (B109427) would be a significant step towards a greener process.

Another approach is the development of metal- and solvent-free synthetic methods. nih.gov Reactions that utilize readily available starting materials and avoid hazardous solvents and metal catalysts are highly desirable. Exploring the direct coupling of a protected lysine derivative with methylamine under mild, solvent-free conditions could provide a more sustainable route. nih.gov

Furthermore, the biosynthesis of diamines from renewable resources is a rapidly advancing field. nih.gov Integrating biocatalytic steps, such as the enzymatic decarboxylation and amination of lysine derivatives, could lead to highly sustainable production pathways for this compound and related compounds. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Advantages | Challenges |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, substrate scope. |

| Metal-Free Catalysis | Avoids toxic metal contamination, simplifies purification. | May require higher temperatures or longer reaction times. |

| Biocatalysis from Renewable Feedstocks | Utilizes renewable resources, potential for one-pot syntheses. | Complexity of metabolic engineering, low yields. |

| Traditional Chemical Synthesis | Well-established, versatile. | Often uses hazardous reagents, generates significant waste. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The two primary amino groups and the N-methylated amide in this compound offer multiple sites for chemical modification, opening up possibilities for creating a diverse library of derivatives with unique properties.

The primary amino groups at the 2- and 6-positions of the hexanamide (B146200) backbone are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. acs.org The differential reactivity of the α- and ε-amino groups of the lysine backbone presents an opportunity for selective derivatization. Future research could explore protecting group strategies to selectively modify one amine over the other, leading to the synthesis of complex, multifunctional molecules.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. For this compound and its derivatives, computational studies can provide valuable insights into their structure-property relationships.

Table 2: Computed Properties of a Related Compound: (2s)-2,6-Diacetamido-N-Methyl-Hexanamide

| Property | Value |

| Molecular Weight | 243.30 g/mol |

| XLogP3 | -1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

| (Data from PubChem CID: 91820722) nih.gov |

Future research should involve the use of quantum mechanical calculations and molecular dynamics simulations to:

Predict Reactivity: Model the reactivity of the different functional groups to guide the design of selective derivatization strategies.

Elucidate Conformations: Determine the preferred conformations of the molecule and its derivatives, which is crucial for understanding their interactions with biological targets.

Forecast Biological Activity: Use docking studies and quantitative structure-activity relationship (QSAR) models to predict the potential biological targets and activities of novel derivatives. For instance, docking studies on related semicarbazide (B1199961) derivatives have successfully predicted their binding affinities to enzymes like topoisomerase II. acs.org

Simulate Self-Assembly: Investigate the potential for these molecules to self-assemble into larger structures, which could have applications in materials science.

Expansion of Applications in Chemical Biology and Interdisciplinary Research

The structural similarity of this compound to methylated lysine residues suggests a range of potential applications in chemical biology. Protein lysine methylation is a key post-translational modification that regulates a wide array of cellular processes, and molecules that mimic or interfere with these processes are of great interest. nih.govnih.gov

Future research could explore the use of this compound and its derivatives as:

Probes for Methyllysine Recognition Domains: The "reader" domains that recognize methylated lysines on proteins are attractive drug targets. acs.org Derivatives of this compound could be designed as probes to study these interactions or as inhibitors of these domains.